molecular formula C12H22O B2665061 (2S)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol CAS No. 2248188-04-5

(2S)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol

Cat. No. B2665061
M. Wt: 182.307
InChI Key: XOGWWOARDKPOSU-SECBINFHSA-N
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Description

(2S)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol , also known as (2S)-1-Cyclobutyl-2-methyl-piperazine dihydrochloride , is a compound with the chemical formula C9H20Cl2N2 and a molecular weight of 227.17 g/mol . Its structure features a piperazine ring substituted with a cyclobutyl group and a methyl group. The compound exhibits intriguing chemistry due to its strained carbocyclic system .

Future Directions

: ChemScene LLC: (2S)-1-Cyclobutyl-2-methyl-piperazine dihydrochloride : Bicyclobutanes: from curiosities to versatile reagents and bioisosteres

properties

IUPAC Name

(2S)-3,3-di(cyclobutyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-9(8-13)12(10-4-2-5-10)11-6-3-7-11/h9-13H,2-8H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGWWOARDKPOSU-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C1CCC1)C2CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C(C1CCC1)C2CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3,3-dicyclobutyl-2-methylpropan-1-ol

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